Superior Antiplatelet Activity of 2-(4-Methyl-1-piperazinyl) Derivative (2g) Against ADP and Collagen Compared to 2-(Diethylamino) Derivative (2b)
Among a series of substituted 2-amino-4H-pyrido[1,2-a]pyrimidin-4-ones tested in vitro for inhibition of human platelet aggregation, the 2-(4-methyl-1-piperazinyl) derivative (compound 2g) was the most active against both ADP and collagen, whereas the 2-(diethylamino) derivative (compound 2b) was the most active against the Ca2+ ionophore A23187 [1]. The differential activity profiles demonstrate that even minor changes in the N-substituent produce a distinct agonist-dependent efficacy pattern [2].
| Evidence Dimension | Inhibition of human platelet aggregation (agonist-specific activity ranking) |
|---|---|
| Target Compound Data | 2-(4-methyl-1-piperazinyl) derivative (2g) - most active against ADP and collagen |
| Comparator Or Baseline | 2-(diethylamino) derivative (2b) - most active against A23187; other derivatives (2a-c,e,f,j,k,q, 5a) also tested |
| Quantified Difference | Rank order reversal: 2g > all others for ADP/collagen; 2b > all others for A23187 |
| Conditions | Human platelet-rich plasma (PRP) induced with ADP, collagen, or Ca2+ ionophore A23187 |
Why This Matters
This agonist-specific efficacy profile enables researchers to select the optimal N-substituted derivative for a given mechanistic study, preventing procurement of a less active analog.
- [1] Roma, G., Di Braccio, M., Leoncini, G., & Aprile, B. (1993). 1,2-fused pyrimidines. VI. Substituted 2-amino-4H-pyrido[1,2-a]pyrimidin-4-ones with antiplatelet activity. Farmaco, 48(9), 1225-1238. View Source
- [2] Roma, G., Cinone, N., Di Braccio, M., Grossi, G., Leoncini, G., Signorello, M. G., & Carotti, A. (2000). Synthesis, antiplatelet activity and comparative molecular field analysis of substituted 2-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, their congeners and isosteric analogues. Bioorganic & Medicinal Chemistry, 8(4), 751-768. View Source
